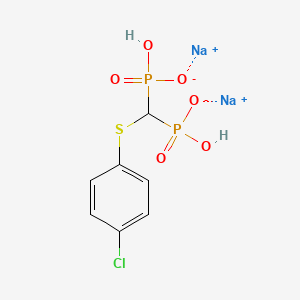
Tiludronate (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiludronate (disodium) is a bisphosphonate compound used primarily for the treatment of Paget’s disease of bone (osteitis deformans) in human medicine. It is also used in veterinary medicine to treat navicular disease and bone spavin in horses . The compound is known for its ability to inhibit bone resorption by osteoclasts, making it effective in managing conditions associated with excessive bone breakdown .
準備方法
Synthetic Routes and Reaction Conditions
Tiludronate (disodium) is synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with phosphorus trichloride and phosphorous acid to yield tiludronic acid. The final step involves neutralizing tiludronic acid with sodium hydroxide to produce tiludronate (disodium) salt .
Industrial Production Methods
The industrial production of tiludronate (disodium) follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .
化学反応の分析
Types of Reactions
Tiludronate (disodium) primarily undergoes substitution reactions due to the presence of reactive phosphonic acid groups. It can also participate in complexation reactions with metal ions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Complexation Reactions: Tiludronate (disodium) can form complexes with metal ions such as calcium and magnesium.
Major Products Formed
科学的研究の応用
作用機序
Tiludronate (disodium) exerts its effects by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, tiludronate (disodium) inhibits protein-tyrosine-phosphatase, leading to the disruption of podosome formation and detachment of osteoclasts from the bone surface . This prevents further bone resorption and promotes bone formation .
類似化合物との比較
Similar Compounds
Etidronic acid: Another first-generation bisphosphonate with similar bone resorption inhibitory properties.
Clodronic acid: Similar to tiludronate (disodium) in its mechanism of action but differs in potency and specific applications.
Pamidronic acid: A more potent bisphosphonate used for similar indications but with a different chemical structure.
Uniqueness
Tiludronate (disodium) is unique in its specific binding affinity and inhibitory effects on osteoclasts. It is less potent than nitrogenous bisphosphonates but offers a favorable safety profile and is effective in both human and veterinary medicine .
特性
分子式 |
C7H7ClNa2O6P2S |
|---|---|
分子量 |
362.57 g/mol |
IUPAC名 |
disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 |
InChIキー |
SKUHWSDHMJMHIW-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


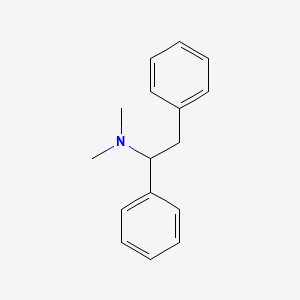
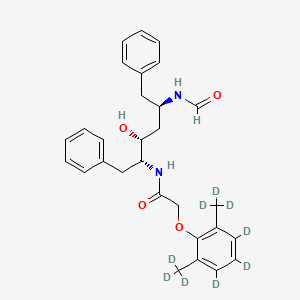

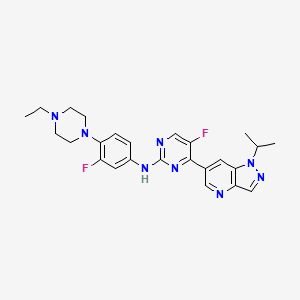
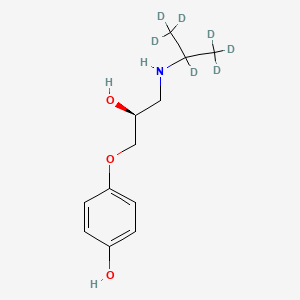



![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)


![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)


